molecular formula C24H24N4O4 B3208498 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1050477-44-5

2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B3208498
CAS No.: 1050477-44-5
M. Wt: 432.5 g/mol
InChI Key: AZFZQYUDLXNVMW-UHFFFAOYSA-N
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Description

This compound (CAS: 810-151-1) is a synthetic intermediate featuring a 1,6-naphthyridine core substituted with a 4-(4-cyano-2-methoxyphenyl) group, 5-ethoxy, 2,8-dimethyl, and a 2-cyanoethyl ester at position 3. Its molecular formula is C24H24N4O4 (MW: 432.47 Da), and it is utilized in pharmaceutical research, particularly as a precursor for carboxamide-based active pharmaceutical ingredients (APIs) . The ester group enhances lipophilicity, improving membrane permeability and bioavailability compared to polar derivatives like carboxylic acids .

Properties

IUPAC Name

2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-5-31-23-21-20(17-8-7-16(12-26)11-18(17)30-4)19(24(29)32-10-6-9-25)15(3)28-22(21)14(2)13-27-23/h7-8,11,13,20,28H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFZQYUDLXNVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)OCCC#N)C3=C(C=C(C=C3)C#N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035672
Record name 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
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Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050477-44-5
Record name 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxylate
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Record name 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
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Record name 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
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Record name 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
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Biological Activity

2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate is a compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological properties, synthesis methods, and related research findings.

  • Molecular Formula : C24H24N4O4
  • Molecular Weight : 432.47 g/mol
  • CAS Number : 1050477-44-5

The compound is characterized by its complex structure that includes multiple functional groups contributing to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of naphthyridine compounds exhibit considerable antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy compared to electron-donating groups .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's potential as an anticancer agent. In vitro studies revealed that certain derivatives possess significant cytotoxic effects against cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis in targeted cells, although specific pathways require further elucidation .

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : The synthesis begins with 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate.
  • Reagents : Triethyl orthoacetate and concentrated sulfuric acid are commonly used in the reaction.
  • Conditions : The mixture is heated under controlled temperatures to facilitate the reaction and formation of the desired product.

This multi-step synthesis highlights the complexity involved in creating this compound and its derivatives .

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus with MIC values lower than standard antibiotics.
Study BCytotoxicityShowed promising results in inducing apoptosis in cancer cell lines with IC50 values indicating high potency.
Study CSAR AnalysisIdentified that modifications at specific positions on the naphthyridine ring can enhance biological activity significantly.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s analogs differ in substituents, oxidation states, and stereochemistry, impacting their physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Main Compound : 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate 810-151-1 C24H24N4O4 432.47 5-ethoxy, 2-cyanoethyl ester; dihydro-naphthyridine
(S)-Stereoisomer 2640574-73-6 C24H24N4O4 432.47 (S)-configuration at 4-position; enantiomeric purity critical for API activity
5-Oxo Derivative 1050477-43-4 C22H20N4O4 404.42 5-oxo group; tetrahydro-naphthyridine; potential metabolite
Carboxylic Acid Derivative 1050477-45-6 C21H21N3O4 379.41 Carboxylic acid at position 3; increased polarity, API intermediate
Carboxamide Derivative 1050477-27-4 C21H22N4O4 394.43 Carboxamide group; improved metabolic stability, direct API use

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The main compound’s ester group increases logP compared to the carboxylic acid (e.g., 1050477-45-6), favoring oral absorption but requiring metabolic activation .
  • Metabolic Stability : Carboxamide derivatives (e.g., 1050477-27-4) resist hydrolysis better than esters, enhancing their half-life .
  • Stereochemical Impact : The (S)-isomer (2640574-73-6) is selectively synthesized for APIs, as enantiopurity is critical for target binding and avoiding off-target effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Answer : The compound has a molecular formula C₂₄H₂₄N₄O₄ (average mass 432.472 Da) and a monoisotopic mass of 432.179749 Da. Its stability is sensitive to heat, requiring storage at 2–8°C to prevent decomposition . The presence of electron-withdrawing cyano and methoxy groups affects solubility in polar solvents, necessitating solvent screening (e.g., DMSO, ethanol) for dissolution. Always confirm purity via HPLC (>95% recommended) before kinetic or pharmacological assays .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Answer : Follow strict safety protocols:

  • Avoid ignition sources (sparks, open flames) due to thermal instability .
  • Use PPE (gloves, lab coat) and work in a fume hood to minimize inhalation/contact .
  • Store in airtight containers at 2–8°C ; monitor for crystallization or discoloration, which may indicate degradation . For long-term storage, consider inert atmospheres (argon) to preserve the 1,4-dihydropyridine core from oxidation .

Q. What intermediates are critical in synthesizing this compound, and how are they characterized?

  • Answer : Key intermediates include:

  • 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide (CAS: 1050477-27-4), verified via LC-MS and ¹H NMR .
  • 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 1050477-43-4), an intermediate requiring column chromatography (silica gel, ethyl acetate/hexane) for purification .
    • Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm stereochemistry via X-ray crystallography if the (S)-isomer is targeted .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

  • Answer : Contradictions often arise from tautomerism in the 1,4-dihydropyridine ring or solvent-dependent shifts. To resolve:

  • Compare experimental ¹³C NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping signals near δ 1.2–1.5 ppm (ethoxy and methyl groups) .
  • Cross-validate IR carbonyl stretches (1680–1720 cm⁻¹) with synthetic intermediates to confirm ester/carboxamide functionalization .

Q. What synthetic strategies improve yield and scalability of this compound?

  • Answer : Optimize the following steps:

  • Cyanoethylation : Use 2-cyanoethyl bromide in DMF with K₂CO₃ (85°C, 12 h) to achieve >70% yield .
  • Ring Closure : Catalyze the 1,6-naphthyridine formation with Et₃N in refluxing ethanol (3 h, 65% yield) .
  • Purification : Employ membrane-based separation (e.g., nanofiltration) to remove unreacted intermediates and salts, reducing reliance on column chromatography .

Q. What methodologies are recommended for assessing its biological activity and pharmacological mechanisms?

  • Answer :

  • In vitro assays : Screen calcium channel modulation using patch-clamp electrophysiology (IC₅₀ determination) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare binding affinities via molecular docking (PDB: 4XR8 for L-type calcium channels) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to estimate half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate

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